4,5-Difluoro-2-iodobenzonitrile
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Overview
Description
4,5-Difluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-iodobenzonitrile typically involves the iodination of 4,5-difluorobenzonitrile. One common method is the Sandmeyer reaction, where 4,5-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom . The reaction conditions usually involve low temperatures and the use of acidic media to facilitate the diazotization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation and Reduction: Products include iodinated or deiodinated benzonitriles.
Coupling Reactions: Products include biaryl compounds with extended aromatic systems.
Scientific Research Applications
4,5-Difluoro-2-iodobenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
4,5-Difluoro-2-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine.
4,5-Difluoro-2-chlorobenzonitrile: Contains a chlorine atom instead of iodine.
4,5-Difluoro-2-methylbenzonitrile: Features a methyl group instead of a halogen.
Uniqueness: 4,5-Difluoro-2-iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, or methyl analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H2F2IN |
---|---|
Molecular Weight |
265.00 g/mol |
IUPAC Name |
4,5-difluoro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H2F2IN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H |
InChI Key |
KFGGTKYPSXSBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)C#N |
Origin of Product |
United States |
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